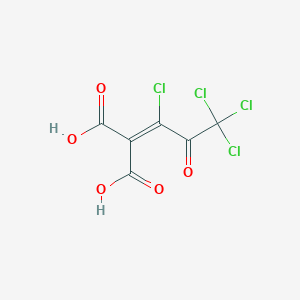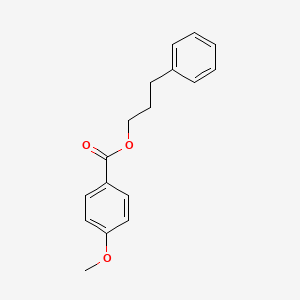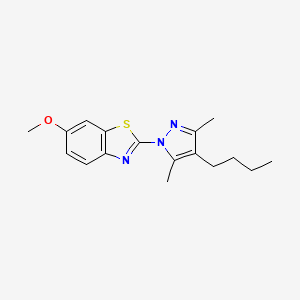
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a butyl group, two methyl groups, a methoxy group, and a pyrazolyl group attached to the benzothiazole core.
Métodos De Preparación
The synthesis of 2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Attachment of the butyl and methyl groups: Alkylation reactions are used to introduce the butyl and methyl groups onto the pyrazole ring.
Formation of the benzothiazole ring: This involves the cyclization of an ortho-aminothiophenol derivative with a suitable carbonyl compound.
Methoxylation: Introduction of the methoxy group can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole can be compared with other similar compounds, such as:
2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)-4-methyl-1,3-thiazole-5-carboxamide: This compound has a similar pyrazolyl and benzothiazole structure but differs in the presence of a chloro and carboxamide group.
N-Butyl-2-[2-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]acetamide: This compound shares the pyrazolyl and thiazole rings but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
106690-11-3 |
|---|---|
Fórmula molecular |
C17H21N3OS |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-(4-butyl-3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C17H21N3OS/c1-5-6-7-14-11(2)19-20(12(14)3)17-18-15-9-8-13(21-4)10-16(15)22-17/h8-10H,5-7H2,1-4H3 |
Clave InChI |
HXWXPOOBQXNFFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N(N=C1C)C2=NC3=C(S2)C=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)

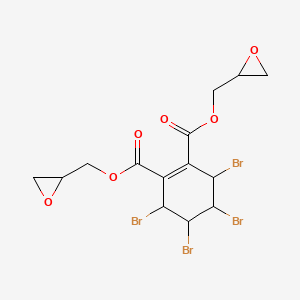
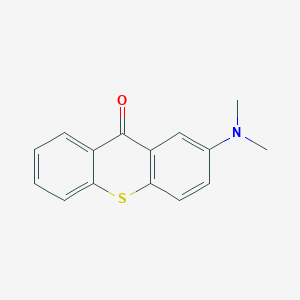
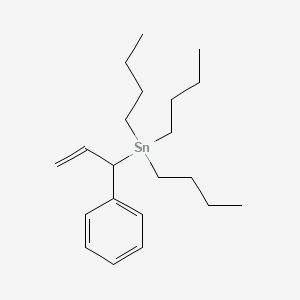

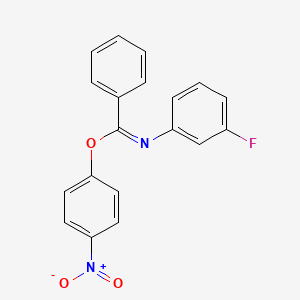
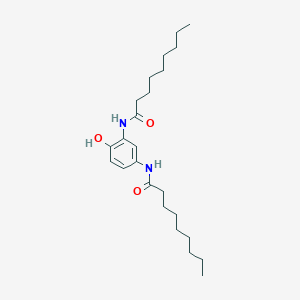
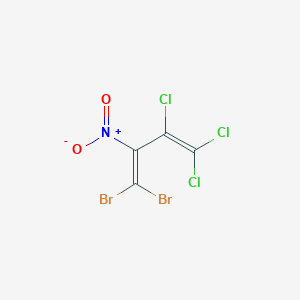
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
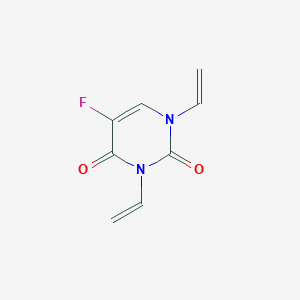
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
